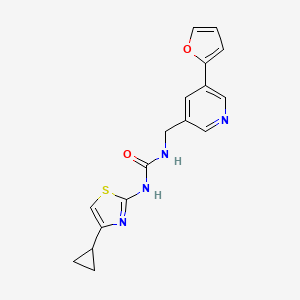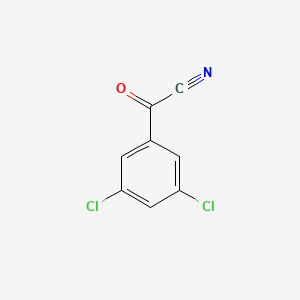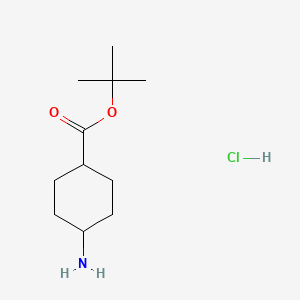![molecular formula C20H16N2O2S2 B2463250 4-(4-Methoxyphenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,3-thiazole CAS No. 59543-71-4](/img/structure/B2463250.png)
4-(4-Methoxyphenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,3-thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
While I couldn’t find the specific synthesis for your compound, the 4-methoxyphenyl component can be synthesized from phenol through methylation2. Thiazole can be synthesized from halogenated compounds, thiourea, and α-haloketones3.Molecular Structure Analysis
The molecular structure of your compound would consist of two 4-methoxyphenyl groups attached to a thiazole ring. However, without specific information, it’s difficult to provide a detailed analysis.Chemical Reactions Analysis
Again, without specific information, it’s hard to provide a detailed analysis of the chemical reactions involving your compound. However, thiazoles typically undergo reactions at the sulfur and nitrogen atoms3.Physical And Chemical Properties Analysis
The physical and chemical properties of your compound would depend on the specific arrangement of its components. For example, the presence of the methoxy group might increase the compound’s solubility in certain solvents1.Wissenschaftliche Forschungsanwendungen
Central Nervous System Penetrability
4-(2-Methoxyphenyl)-2-[4(5)-methyl-5(4)-imidazolylmethyl]thiazole has demonstrated high potency as a selective serotonin-3 receptor antagonist and its ability to effectively penetrate the blood-brain barrier upon peripheral administration, making it useful for both in vitro and in vivo studies related to the central nervous system (Rosen et al., 1990).
Antimicrobial Activity
Research on bioactive molecules structurally similar to 4-(4-Methoxyphenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,3-thiazole, such as CPMPT, highlights their potential in antimicrobial activity. They exhibit antifungal and antibacterial effects, as demonstrated through molecular docking studies (Viji et al., 2020).
Antihypertensive Potential
A study on 4-aryl-N-(aryl)-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-2-imines reveals their potential as antihypertensive drugs. Compounds within this group, including variants of 4-(4-methoxyphenyl), have shown high affinity to the angiotensin II receptor, indicating promise for future pharmacological studies in the area of cardiovascular health (Drapak et al., 2019).
Anti-Candida Activity
A study on (4-(4-substituted-phenyl/2,4-disubstituted-phenyl)-thiazol-2-yl)hydrazine derivatives, including ones with a 4-methoxyphenyl component, demonstrates significant in vitro anti-Candida activity. These compounds have been compared to topical and systemic antifungal drugs, showing promising results for future medicinal applications (Carradori et al., 2013).
Fluorescence and Photophysical Properties
A series of donor-π-acceptor substituted 4-hydroxythiazoles, including ones with 4-methoxyphenyl groups, were synthesized to study their influence on photophysical properties and electronic structure. These compounds, due to their photophysical properties, have potential applications in fluorescence-based technologies (Habenicht et al., 2017).
Safety And Hazards
The safety and hazards would depend on the specific properties of your compound. For example, 4-methoxyphenyl isocyanate is harmful if swallowed, inhaled, or in contact with skin1.
Zukünftige Richtungen
Future research could focus on synthesizing your compound and studying its properties. It could also explore potential applications, especially in medicinal chemistry given the pharmaceutical properties of thiazoles4.
Please note that this is a general analysis based on the components of your compound. For a detailed analysis, more specific information would be needed.
Eigenschaften
IUPAC Name |
4-(4-methoxyphenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O2S2/c1-23-15-7-3-13(4-8-15)17-11-25-19(21-17)20-22-18(12-26-20)14-5-9-16(24-2)10-6-14/h3-12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVKBPDSCIPBTRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)C3=NC(=CS3)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methoxyphenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,3-thiazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(5Z)-4-oxo-2-sulfanylidene-5-[[2-(trifluoromethyl)phenyl]methylidene]-1,3-thiazolidin-3-yl]benzo[de]isoquinoline-1,3-dione](/img/structure/B2463167.png)
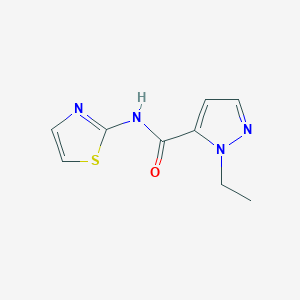
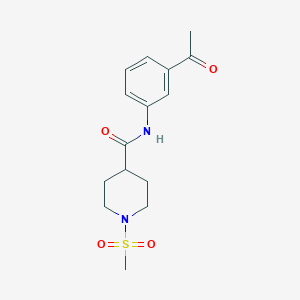
![endo-tert-Butyl 3-oxa-9-azabicyclo[3.3.1]nonan-7-ylcarbamate](/img/structure/B2463171.png)
![N-[2-(4-chlorophenyl)ethyl]-2-fluorobenzamide](/img/structure/B2463172.png)
acetonitrile](/img/structure/B2463175.png)
![N-(4-nitrophenyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2463177.png)

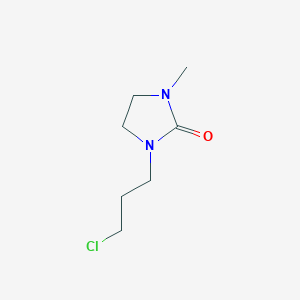
![6-(2-Chlorophenyl)-4-imino-3-phenyl-1,3,4,7-tetrahydropyrimido[5,4-d]pyrimidine-2,8-dione](/img/structure/B2463180.png)
![[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(2H-triazol-4-yl)methanone](/img/structure/B2463181.png)
